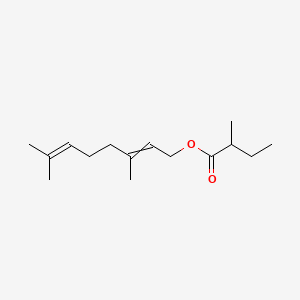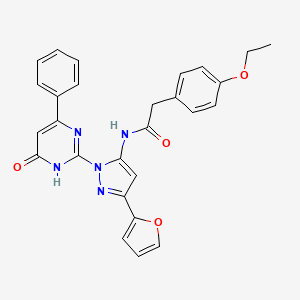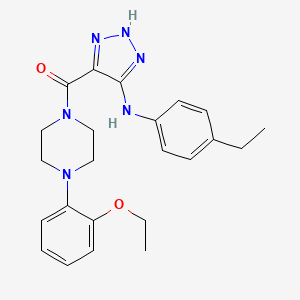
Geranyl 2-methyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranyl 2-methyl butyrate is an organic compound belonging to the class of esters. It is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry. The compound is derived from geraniol and 2-methyl butyric acid, making it a valuable ingredient in various applications due to its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranyl 2-methyl butyrate can be synthesized through esterification reactions. One common method involves the reaction between geraniol and 2-methyl butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The use of lipase enzymes as biocatalysts has also been explored for a greener synthesis approach, achieving high yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous-flow reactors and immobilized enzymes to enhance efficiency and yield. The optimization of reaction parameters such as temperature, pH, and substrate concentration is crucial for maximizing production .
Análisis De Reacciones Químicas
Types of Reactions
Geranyl 2-methyl butyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Geraniol and 2-methyl butyric acid with an acid catalyst or lipase enzyme.
Hydrolysis: Acidic or basic conditions to break down the ester into its constituent alcohol and acid.
Oxidation: Strong oxidizing agents can convert the geranyl group into various oxidized products.
Reduction: Reducing agents can modify the geranyl group, although this is less common.
Major Products
The primary products of these reactions include geraniol, 2-methyl butyric acid, and various oxidized or reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Geranyl 2-methyl butyrate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in formulations for topical applications due to its pleasant aroma and potential skin benefits.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products such as perfumes, cosmetics, and food items
Mecanismo De Acción
The mechanism of action of geranyl 2-methyl butyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways are still under investigation, but its activity is likely related to its chemical structure and reactivity .
Comparación Con Compuestos Similares
Geranyl 2-methyl butyrate can be compared with other esters such as:
- Geranyl acetate
- Geranyl propionate
- Citronellyl butyrate
- Neryl 2-methyl butyrate
These compounds share similar aromatic properties but differ in their chemical structure and specific applications. This compound is unique due to its specific combination of geraniol and 2-methyl butyric acid, which imparts a distinct fruity aroma and specific reactivity in chemical processes .
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienyl 2-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
Clave InChI |
PEQMAZJTEUEQJP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14106081.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14106107.png)
![[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B14106116.png)
![3-(2-chlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106128.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B14106129.png)
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106136.png)

![1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106145.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106166.png)
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B14106172.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106192.png)
